molecular formula C11H14Cl2N2S B1469548 {[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride CAS No. 1401425-34-0

{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride

Cat. No. B1469548
M. Wt: 277.2 g/mol
InChI Key: WRMQSCRDSDBBFJ-UHFFFAOYSA-N
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Description

The compound “{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride” is a chemical compound with the molecular formula C11H14Cl2N2S . It’s important to note that the information available is limited and may not fully describe the compound .


Physical And Chemical Properties Analysis

The compound “{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride” is known to have a molecular weight of 277.21326 . It’s important to note that the information available is limited and may not fully describe the physical and chemical properties of the compound.

Scientific Research Applications

Reactivity and Synthesis of Heterocyclic Compounds

Thiazole derivatives are recognized for their reactivity, serving as building blocks in the synthesis of a wide array of heterocyclic compounds. For instance, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives have been utilized in creating pyrazolo-imidazoles, thiazoles, spiropyridines, and other heterocycles. This versatility underscores the potential of thiazole-containing compounds in heterocyclic and dye synthesis, offering mild reaction conditions for generating a broad spectrum of cyanomethylene dyes from diverse precursors (Gomaa & Ali, 2020).

Structural and Spectroscopic Insights

Thiazolidinone structures, which are closely related to thiazoles, exhibit significant synthetic interest. The reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, has led to substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. These compounds offer insights into the conformation of the products and potential intermediates, emphasizing the chemical diversity accessible through modifications of the thiazole ring (Issac & Tierney, 1996).

Nutritional Aspects and Etiologic Agents in Cancer Research

Food-derived heterocyclic amines, including thiazole analogs, have been implicated in the etiology of human diseases such as breast cancer. The formation of these compounds in cooked meats and their biological activation pathways highlight the importance of understanding thiazole derivatives' roles in health and disease (Snyderwine, 1994).

properties

IUPAC Name

[2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2ClH/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11;;/h2-5,7H,6,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMQSCRDSDBBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(S2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
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{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
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{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
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{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
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{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride

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